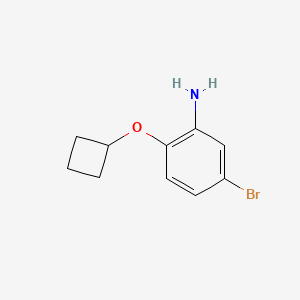

5-Bromo-2-cyclobutoxyaniline

Description

Its molecular formula is C₁₀H₁₂BrNO, with a calculated molecular weight of 241.9 g/mol. The cyclobutoxy substituent introduces steric bulk and moderate electron-donating effects via resonance, while the bromine atom exerts electron-withdrawing inductive effects.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

5-bromo-2-cyclobutyloxyaniline |

InChI |

InChI=1S/C10H12BrNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2 |

InChI Key |

UVTUOVBRWVXFGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclobutoxyaniline typically involves the bromination of 2-cyclobutoxyaniline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.

Industrial Production Methods

Industrial production of 5-Bromo-2-cyclobutoxyaniline may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple steps of purification and refinement to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclobutoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted anilines.

Scientific Research Applications

5-Bromo-2-cyclobutoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and cyclobutoxy group can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Effects

- Substituent Bulk: The cyclobutoxy group in 5-Bromo-2-cyclobutoxyaniline introduces greater steric hindrance compared to methoxy (5-Bromo-4-methoxy-2-methylaniline) or methyl groups (5-Bromo-2-methylaniline).

- Electronic Modulation: The amino group (NH₂) strongly activates the ring for electrophilic substitution, directing incoming substituents to ortho/para positions. Bromine’s electron-withdrawing effect deactivates the ring, competing with the cyclobutoxy group’s electron-donating resonance. This creates a unique electronic profile, favoring meta-substitution in further reactions .

Biological Activity

5-Bromo-2-cyclobutoxyaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of 5-Bromo-2-cyclobutoxyaniline is primarily attributed to its interaction with various cellular pathways. The compound is known to influence:

- Cell Proliferation : It has been shown to affect the cell cycle, potentially leading to altered proliferation rates in specific cell types.

- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Signal Transduction Pathways : It may interact with key signaling pathways, including those involved in inflammation and cell survival.

Biological Activity Data

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 10 µM | Induced apoptosis and cell cycle arrest |

| Study 2 | HeLa (Cervical Cancer) | 5 µM | Increased β-galactosidase activity indicating senescence |

| Study 3 | MCF-7 (Breast Cancer) | 20 µM | Reduced proliferation and increased p53 expression |

Case Studies

-

Case Study on Lung Cancer Cells (A549) :

- Objective : To evaluate the effect of 5-Bromo-2-cyclobutoxyaniline on A549 cells.

- Findings : The compound induced a significant DNA damage response, activating checkpoints such as Chk1 and Chk2. This resulted in reduced cell proliferation and an increase in senescence markers.

-

Case Study on Cervical Cancer Cells (HeLa) :

- Objective : To assess the compound's impact on HeLa cells.

- Findings : Treatment with 5-Bromo-2-cyclobutoxyaniline led to increased β-galactosidase activity, suggesting that it promotes cellular senescence.

-

Case Study on Breast Cancer Cells (MCF-7) :

- Objective : To determine the effects on MCF-7 cell proliferation.

- Findings : The compound significantly reduced cell viability and enhanced p53 expression, indicating a potential mechanism for inducing apoptosis.

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of 5-Bromo-2-cyclobutoxyaniline:

- It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

- The compound's ability to induce apoptosis is linked to its interaction with mitochondrial pathways, leading to cytochrome c release and caspase activation.

- Further research into its pharmacokinetics and bioavailability is necessary to fully understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.